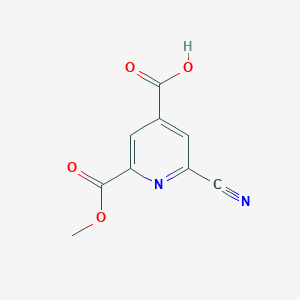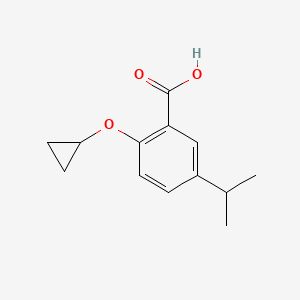
Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 5-acetyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-acetyl-6-oxopyridin-3-YL)methylcarbamate.
Reduction: Formation of 5-(1-hydroxyethyl)-6-hydroxypyridin-3-YL)methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target enzyme.
類似化合物との比較
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Tert-butyl [(5-bromopyridin-3-yl)methyl]carbamate
Uniqueness
Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both an acetyl group and a hydroxyl group on the pyridine ring
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
tert-butyl N-[(5-acetyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)10-5-9(6-14-11(10)17)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,17)(H,15,18) |
InChIキー |
UHJBECDGCOSRDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CNC1=O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




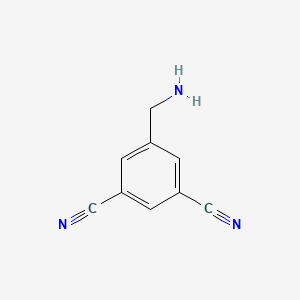

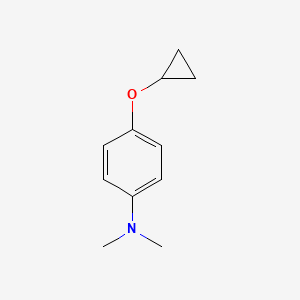
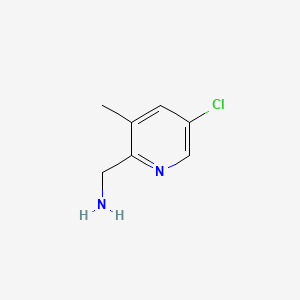
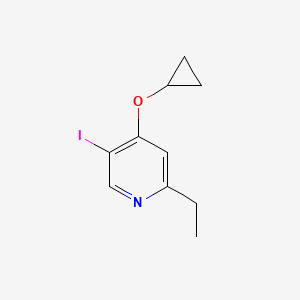

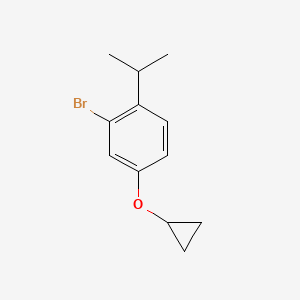
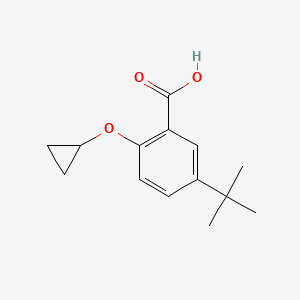
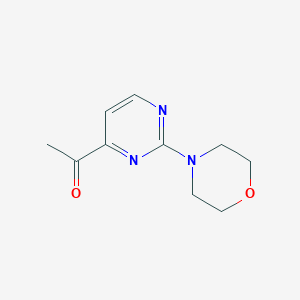
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
